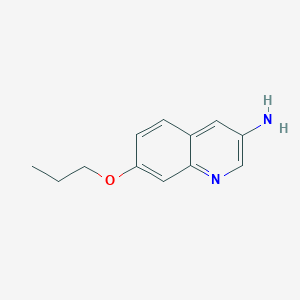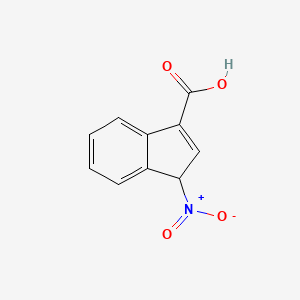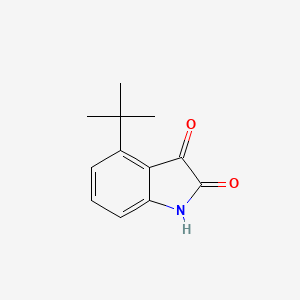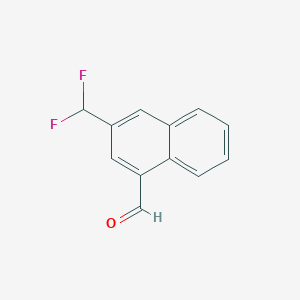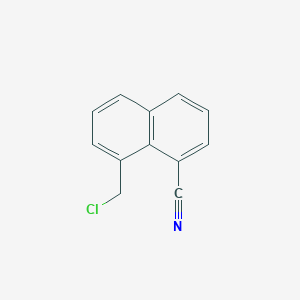
4-(Aminomethyl)-4-phenylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-4-phenylcyclohexanol is an organic compound with a unique structure that includes a cyclohexanol ring substituted with an aminomethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-4-phenylcyclohexanol typically involves the reduction of 4-(aminomethyl)-4-phenylcyclohexanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-4-phenylcyclohexanol undergoes various chemical reactions, including:
Reduction: As mentioned, the reduction of the corresponding ketone to the alcohol form is a common reaction.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: 4-(aminomethyl)-4-phenylcyclohexanone
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-4-phenylcyclohexanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-phenylcyclohexanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Used as an antifibrinolytic agent.
4-(Aminomethyl)indole: Utilized in the synthesis of dopamine receptor antagonists.
4-Aminocoumarin derivatives: Known for their biological activities, including antibacterial and anticancer properties.
Uniqueness: 4-(Aminomethyl)-4-phenylcyclohexanol is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its cyclohexanol ring with both aminomethyl and phenyl substitutions makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
37436-03-6 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(aminomethyl)-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2 |
InChI Key |
MHJFMILGCWFNPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)(CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



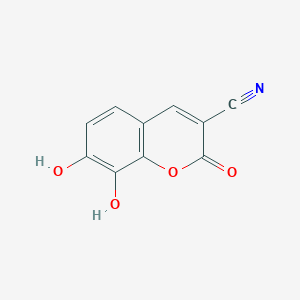
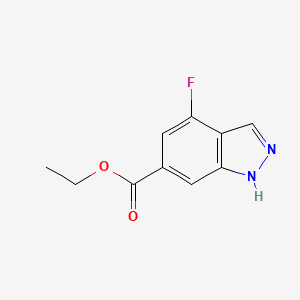



![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
